REACTION_CXSMILES
|
[C:1]([CH:8]([NH2:12])[CH2:9][CH2:10][NH2:11])([O:3][C:4]([CH3:7])(C)C)=[O:2].C(ON1C(=O)CCC1=O)(OCC1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]2[C:18]1=[CH:19][CH:20]=[CH:21][CH:22]=2)=O.CCN(C(C)C)C(C)C.[ClH:47]>ClCCl.O1CCOCC1>[ClH:47].[C:1]([CH:8]([NH2:12])[CH2:9][CH2:10][NH2:11])([O:3][CH2:4][CH:7]1[C:22]2[C:23](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:24]2[C:29]1=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:2] |f:6.7|
|
Name
|
BOC-1,3-diaminopropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)C(CCN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)ON1C(=O)CCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)C(CCN)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |